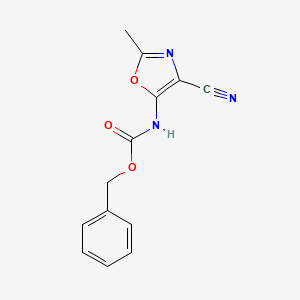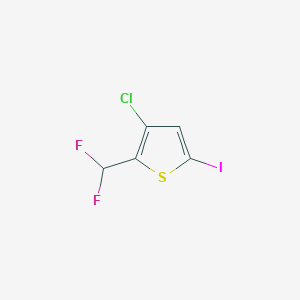![molecular formula C9H15NO B15308655 {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8-Aminotricyclo[3210,2,7]octan-1-yl}methanol is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Replacement of the hydroxyl or amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}ethanol: Similar structure with an ethanol group instead of methanol.
{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}propanol: Contains a propanol group, offering different chemical properties.
Uniqueness
{8-Aminotricyclo[3210,2,7]octan-1-yl}methanol is unique due to its specific tricyclic structure and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(8-amino-1-tricyclo[3.2.1.02,7]octanyl)methanol |
InChI |
InChI=1S/C9H15NO/c10-8-5-1-2-6-7(3-5)9(6,8)4-11/h5-8,11H,1-4,10H2 |
Clave InChI |
RQHHXFMCIRCQDB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C2(C(C1C3)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)


![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)


![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)

